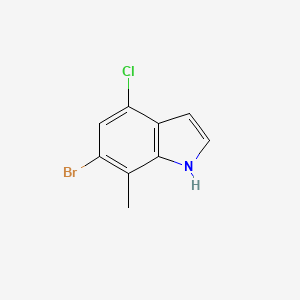

6-bromo-4-chloro-7-methyl-1H-indole

Vue d'ensemble

Description

6-Bromo-4-chloro-1H-indole is a heterocyclic compound . Indoles are significant in natural products and drugs, playing a crucial role in cell biology . They have been used as biologically active compounds for treating various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .Molecular Structure Analysis

The molecular structure of 6-bromo-4-chloro-1H-indole is represented by the InChI code:1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H . Chemical Reactions Analysis

Indole derivatives show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .Physical And Chemical Properties Analysis

6-Bromo-4-chloro-1H-indole is a solid or semi-solid or liquid or lump, white to yellow powder or crystals . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Taints and Off-Flavours in Wines

One study identified compounds including indoles as causes of taints or off-flavours in commercial wines. These findings highlight the significance of indoles in the wine industry and the development of methods to quantify their presence in wines to maintain quality standards (Capone et al., 2010).

Indole Reactions in Aqueous Systems

Research on the reactivity of indole in aqueous solutions, focusing on its interaction with various compounds, has been conducted. This study adds to the understanding of indole's chemical behavior in different pH environments, which is relevant for its applications in chemical synthesis and biological processes (Bocchi et al., 1978).

Synthesis and Functionalization of Indoles

Indoles, including substituted types, have been extensively studied for their synthesis and functionalization. This research is crucial for the development of biologically active compounds in pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Indole Alkaloids in Marine Sponges

Indole alkaloids from marine sponges have been investigated for their potential as antiinfective agents and their interaction with human serotonin receptors. This highlights the importance of indoles in the discovery of new drugs and therapeutic agents (Hu et al., 2002).

Nucleophilic Reactivity of Indoles

The nucleophilic reactivities of indoles have been studied to understand their interactions with other compounds. This research aids in designing synthetic strategies for pharmaceuticals and other chemical products (Lakhdar et al., 2006).

Indole-Based Histochemical Methods

Indole compounds are utilized in histochemical methods for enzyme detection and localization. This application is significant in various fields including biochemistry, bacteriology, and medical diagnostics (Kiernan, 2007).

Synthesis of Tryptamine Derivatives

The synthesis of tryptamine derivatives, including those with bromine as a protecting group, has been explored. This is crucial for the development of pharmaceuticals and research chemicals (René & Fauber, 2014).

Classification of Indole Syntheses

A comprehensive review classifying indole syntheses has been conducted, providing a framework for future research and development in the synthesis of indole-based compounds (Taber & Tirunahari, 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-4-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDABGGJZBJEILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-chloro-7-methyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

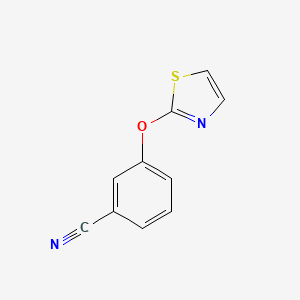

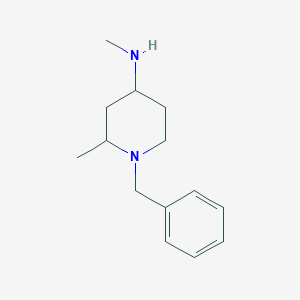

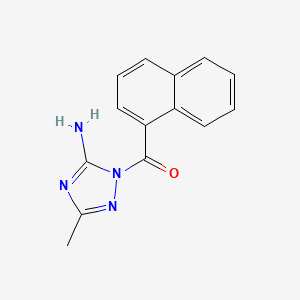

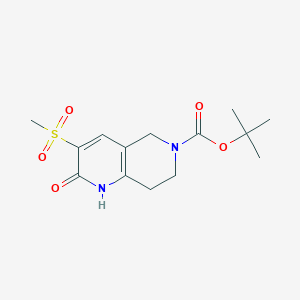

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)

![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)

![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)

![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)